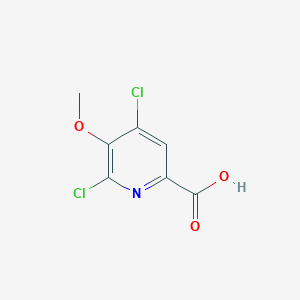![molecular formula C23H19ClN4O3S B2379168 3-[(4-chlorophenyl)methoxy]-N'-[(1E)-[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]methylidene]thiophene-2-carbohydrazide CAS No. 477712-48-4](/img/structure/B2379168.png)
3-[(4-chlorophenyl)methoxy]-N'-[(1E)-[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]methylidene]thiophene-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-[(4-chlorophenyl)methoxy]-N’-[(1E)-[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]methylidene]thiophene-2-carbohydrazide” is a chemical compound with the molecular formula C23H19ClN4O3S . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C23H19ClN4O3S . The structure includes a chlorophenyl group, a methoxy group, a pyrazolyl group, and a thiophene-2-carbohydrazide group .Scientific Research Applications
Synthesis and Characterization
- The compound has been used in the synthesis of new pyrazolyl-substituted derivatives, showing its utility in creating pharmacophore-linked thiazole, thiazoline, and thiazolidinone-5-carboxylic acid derivatives (Khalifa, Nossier, & Al-Omar, 2017).
Corrosion Protection Studies
- Investigated for its role in corrosion protection, showing significant inhibition efficiency for mild steel in HCl solution. This highlights its potential use in industrial applications where corrosion resistance is vital (Paul, Yadav, & Obot, 2020).
Molecular Structure Analysis
- Used in the study of crystal structures, demonstrating its role in understanding molecular geometry and intermolecular interactions. This is crucial in the field of materials science and molecular engineering (Kumarasinghe, Hruby, & Nichol, 2009).
Computational Chemistry and Molecular Docking Studies
- The compound has been explored in computational chemistry for theoretical calculations and molecular docking studies. This provides insights into the potential biological interactions and applications of the compound (Uzun, 2022).
Biological Activity Studies
- It has been a part of research focused on antimicrobial and anticancer activities, thereby contributing to the development of new therapeutic agents (Patel et al., 2013).
properties
IUPAC Name |
3-[(4-chlorophenyl)methoxy]-N-[(E)-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]methylideneamino]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O3S/c1-30-19-4-2-3-16(11-19)21-17(12-25-27-21)13-26-28-23(29)22-20(9-10-32-22)31-14-15-5-7-18(24)8-6-15/h2-13H,14H2,1H3,(H,25,27)(H,28,29)/b26-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRJKTJTLAWFSV-LGJNPRDNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C=NN2)C=NNC(=O)C3=C(C=CS3)OCC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=C(C=NN2)/C=N/NC(=O)C3=C(C=CS3)OCC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorophenyl)methoxy]-N'-[(1E)-[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]methylidene]thiophene-2-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Sulfamoyl-2-[3-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B2379085.png)
![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2379087.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-chlorophenyl)acetamide](/img/structure/B2379088.png)





![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2379100.png)



![2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2379107.png)
